![molecular formula C7H13NO2 B13282989 4-Amino-4-cyclopropylbutanoic acid](/img/structure/B13282989.png)
4-Amino-4-cyclopropylbutanoic acid
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Overview
Description
4-Amino-4-cyclopropylbutanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclopropyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-cyclopropylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives with cyclopropyl-containing reagents. For instance, the reaction of glycine with cyclopropylmethyl bromide under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is conducted in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation of cyclopropyl-substituted nitriles, followed by hydrolysis to obtain the final product. This process can be optimized for large-scale production by employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-cyclopropylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
4-Amino-4-cyclopropylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropyl group can impart rigidity to the molecule, affecting its binding affinity and specificity. The compound may modulate various biochemical pathways, including neurotransmitter systems and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: Lacks the cyclopropyl group, making it less rigid and potentially less specific in its interactions.
Cyclopropylbutanoic acid: Lacks the amino group, reducing its ability to form hydrogen bonds with biological targets.
Uniqueness
4-Amino-4-cyclopropylbutanoic acid is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Biological Activity
4-Amino-4-cyclopropylbutanoic acid (ACBA) is a cyclopropyl-containing amino acid that has garnered attention for its potential biological activities. This compound is structurally unique due to the presence of a cyclopropyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₃N₁O₂
- Molecular Weight : 143.19 g/mol
- SMILES Notation : C(C(C(=O)O)N)(C1CC1)C(C)C
The biological activity of this compound is primarily attributed to its role as an amino acid analog, which can influence various metabolic pathways. The compound's structure allows it to interact with specific receptors and enzymes, leading to diverse physiological effects.
1. Neurotransmitter Modulation
Research indicates that ACBA may act as a modulator of neurotransmitter systems, particularly in the central nervous system. It has been shown to affect the release and uptake of neurotransmitters, which could have implications for conditions such as anxiety and depression.
2. Antioxidant Properties
ACBA exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is significant in the context of neuroprotection and could be beneficial in preventing neurodegenerative diseases.
3. Growth Inhibition in Plants
Studies have demonstrated that ACBA has inhibitory effects on plant growth. For instance, it has been observed to reduce the mechanical extensibility of root cell walls in lettuce (Lactuca sativa), indicating its potential use as a herbicide or growth regulator in agricultural applications .
Research Findings
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of ACBA in a rodent model of oxidative stress-induced neurotoxicity. The results indicated that ACBA administration led to a significant reduction in neuronal cell death and improved behavioral outcomes, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Agricultural Applications
In agricultural research, ACBA was tested as a growth regulator on various crops. The results showed that low concentrations effectively inhibited root elongation without adversely affecting overall plant health, indicating its potential utility in crop management.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-amino-4-cyclopropylbutanoic acid |
InChI |
InChI=1S/C7H13NO2/c8-6(5-1-2-5)3-4-7(9)10/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
ZPPBFKPBMSVGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCC(=O)O)N |
Origin of Product |
United States |
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